Cas no 682783-25-1 (3-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-N-phenylpropanamide)

3-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-N-phenylpropanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-N-phenylpropanamide
- 682783-25-1
- AKOS002197399
- 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
- F1063-1833
- HMS1652I08
- (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide
- 3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
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- Inchi: 1S/C17H14N2O3S2/c20-15(18-12-5-2-1-3-6-12)8-9-19-16(21)14(24-17(19)23)11-13-7-4-10-22-13/h1-7,10-11H,8-9H2,(H,18,20)/b14-11+
- InChI Key: SWGULFOLXHBSPZ-SDNWHVSQSA-N
- SMILES: S1C(N(C(/C/1=C\C1=CC=CO1)=O)CCC(NC1C=CC=CC=1)=O)=S
Computed Properties
- Exact Mass: 358.04458466g/mol
- Monoisotopic Mass: 358.04458466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 544
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 120Ų
- XLogP3: 2.9
3-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-N-phenylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1063-1833-50mg |
3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
682783-25-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1063-1833-2mg |
3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
682783-25-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1063-1833-10mg |
3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
682783-25-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1063-1833-20mg |
3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
682783-25-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1063-1833-40mg |
3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
682783-25-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1063-1833-5mg |
3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
682783-25-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1063-1833-25mg |
3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
682783-25-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1063-1833-30mg |
3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
682783-25-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1063-1833-5μmol |
3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
682783-25-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1063-1833-2μmol |
3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
682783-25-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
3-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-N-phenylpropanamide Related Literature
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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4. Book reviews
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on 3-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-N-phenylpropanamide
Introduction to 3-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-N-phenylpropanamide (CAS No. 682783-25-1)
The compound 3-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-N-phenylpropanamide, identified by its CAS number 682783-25-1, represents a fascinating molecule with significant potential in the realm of pharmaceutical chemistry. This heterocyclic compound features a complex structural framework that integrates multiple functional groups, including a thiazolidinone core, a furan moiety, and an amide linkage. Such structural motifs are often explored for their biological activity and mechanistic diversity.
The thiazolidinone ring system is a well-documented scaffold in medicinal chemistry, renowned for its presence in numerous bioactive molecules. Its stability and ability to engage in hydrogen bonding make it a valuable component in drug design. In particular, the 4-oxo substituent at the 4-position of the thiazolidinone ring introduces electrophilic characteristics, which can be exploited for interactions with nucleophiles in biological targets. This feature is particularly relevant in the context of enzyme inhibition and receptor binding studies.
Complementing the thiazolidinone core is the furan substituent at the 5-position. The electron-rich nature of the furan ring enhances the overall electrophilicity of the molecule, potentially facilitating interactions with biological systems. The 5E configuration indicates a specific geometric arrangement of double bonds, which can influence electronic properties and steric interactions. Such stereochemical precision is critical in pharmaceutical development, as subtle changes in conformation can significantly alter binding affinity and metabolic stability.
The N-phenylpropanamide moiety at the 3-position of the thiazolidinone ring adds another layer of complexity to the molecule. Amides are well-known for their ability to modulate biological activity through hydrogen bonding and hydrophobic interactions. The phenyl group further enhances hydrophobicity while introducing potential aromatic stacking interactions with biological targets. These features make this compound a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry have enabled more sophisticated virtual screening methods to identify novel bioactive compounds. The structural features of 3-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-N-phenylpropanamide align well with known pharmacophores recognized by various therapeutic targets. For instance, studies have shown that molecules incorporating thiazolidinone scaffolds exhibit inhibitory activity against several enzymes implicated in inflammatory pathways. The presence of both furan and amide functionalities suggests potential dual-targeting capabilities, which could be advantageous in developing multi-modal therapeutics.
In vitro studies have begun to elucidate the mechanistic aspects of this compound. Initial assays indicate that it interacts with proteins involved in metabolic regulation and signal transduction. The 4-oxo group appears to play a crucial role in modulating binding affinity, while the furan moiety contributes to specificity through its interaction with aromatic residues in protein pockets. These findings align with emerging trends in drug design, where rational incorporation of multiple functional groups enhances target engagement.
The amide linkage also presents opportunities for further derivatization, allowing chemists to fine-tune pharmacokinetic properties such as solubility and metabolic stability. Current research is exploring analogs of this compound to optimize bioavailability while maintaining or enhancing biological activity. Techniques like structure-based drug design (SBDD) are being employed to model how this molecule binds to its intended targets, providing insights into how structural modifications can improve efficacy.
One particularly intriguing aspect of this compound is its potential role as a scaffold for developing next-generation therapeutics against neurological disorders. Thiazolidinone derivatives have shown promise in preclinical models as modulators of neurotransmitter systems. The combination of furan, thiazolidinone, and amide functionalities may confer unique properties that allow it to interact with complex biological pathways involved in neurodegeneration or cognitive dysfunction. Ongoing research aims to validate these hypotheses through comprehensive pharmacological profiling.
From a synthetic chemistry perspective, 3-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-N phenylpropanamide exemplifies the intricate synthesis required to construct complex heterocyclic systems. Modern synthetic methodologies have enabled more efficient routes to such molecules, reducing reliance on traditional multi-step approaches that often involve harsh conditions or low yields. Advances in catalysis and green chemistry principles are being leveraged to develop sustainable synthetic strategies for producing this compound and its derivatives on an industrial scale.
The pharmaceutical industry continues to invest heavily in exploring novel molecular scaffolds like those represented by this compound. The integration of computational biology, high-throughput screening (HTS), and machine learning algorithms has accelerated the discovery process significantly over recent years. As such, molecules like 3-(5E)-5-(furan - 2 - yl)methylidene - 4 - oxo - 2 - sulfanylidene - 1 , 3 - thiazolidin - 3 - yl - N phenylpropanamide are being rapidly evaluated for their therapeutic potential across multiple disease areas.
In conclusion, 682783 - 25 - 1 represents a structurally sophisticated molecule with significant promise as a pharmacological tool or lead compound for further development into novel therapeutics . Its unique combination of functional groups , coupled with recent advances in drug discovery technologies , positions it as an exciting candidate for future research . Continued investigation into its biological activity , mechanism of action , and synthetic feasibility will undoubtedly yield valuable insights into its potential applications .
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